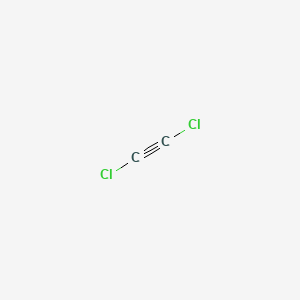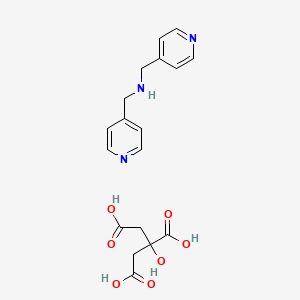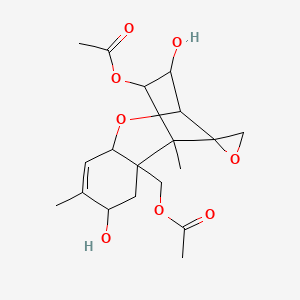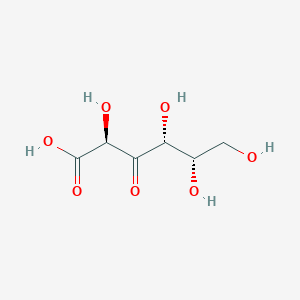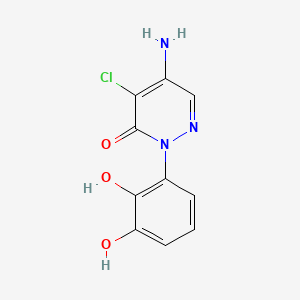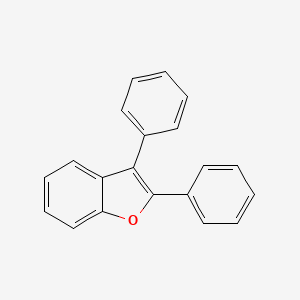
2,3-二苯基苯并呋喃
描述
2,3-Diphenylbenzofuran is a chemical compound with the molecular formula C20H14O . It has an average mass of 270.325 Da and a monoisotopic mass of 270.104462 Da .
Synthesis Analysis
The synthesis of 2,3-Diphenylbenzofuran involves several steps. One method involves the VILSMEIER-HAACK formylation of 2,3-diphenylbenzofuran which gives the 5,6-diformyl derivative. This derivative is then reduced using the Huang-Minlon reduction to yield the 5,6-dimethyl derivative . Another method involves the intramolecular Friedel–Crafts reaction .Molecular Structure Analysis
The molecular structure of 2,3-Diphenylbenzofuran consists of a benzofuran core with two phenyl groups attached at the 2 and 3 positions .Chemical Reactions Analysis
2,3-Diphenylbenzofuran can undergo several chemical reactions. For instance, it can be formylated to give a 5,6-diformyl derivative, which can then be reduced to yield a 5,6-dimethyl derivative . It can also undergo bromination to give a 5-bromo-2,3-diphenylbenzofuran .Physical And Chemical Properties Analysis
2,3-Diphenylbenzofuran has a molecular formula of C20H14O, an average mass of 270.325 Da, and a monoisotopic mass of 270.104462 Da .科学研究应用
缓蚀:2,3-二苯基苯并喹喔啉,一种相关化合物,被发现作为硫酸中低碳钢的缓蚀剂是有效的,显示出优异的缓蚀性能。这种缓蚀效率随着缓蚀剂浓度的增加而增加,遵循朗缪尔吸附模型 (Obot 和 Obi-Egbedi,2010)。
抗氧化性能:新型的 2,3-二芳基吲哚衍生物和异苯并呋喃衍生物,包括阿斯科呋喃,显示出显着的抗氧化作用。这些化合物在清除 DPPH 自由基方面表现出比抗坏血酸更强的活性,表明它们在氧化应激管理中的潜力 (Tan 等人,2016)。
化学反应动力学:1,3-二苯基异苯并呋喃(该化合物的变体)所涉及的反应动力学已经过研究,以了解其对活性氧和氮物种的特异性。这项研究有助于理解类似化合物在不同条件下的化学行为 (Żamojć 等人,2013)。
光学和电子应用:二苯并呋喃的某些衍生物表现出独特的非线性光学性质。它们自组装成具有不同跃迁偶极子取向的各种微结构,突出了它们在低维分子材料中的光电应用潜力 (Luo 等人,2017)。
过氧化氢检测探针开发:1,3-二苯基异苯并呋喃已被开发为一种选择性探针,用于检测和定量过氧化氢,表现出对活性氮和氧物种的特异性。该应用在评估生物样品中的氧化应激方面尤为相关 (Żamojć 等人,2017)。
抗菌和抗氧化剂:从 1H-吲哚-2,3-二酮合成的、含有苯并噻唑部分的新型螺吲哚酮显示出有效的清除自由基活性、还原能力和对脂质过氧化的强抑制作用。这些化合物还表现出显着的抗菌和抗癌活性 (Karalı 等人,2010)。
属性
IUPAC Name |
2,3-diphenyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(19)16-11-5-2-6-12-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNFMCAOBNNFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC=C32)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291601 | |
| Record name | Benzofurans | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphenylbenzofuran | |
CAS RN |
13054-95-0 | |
| Record name | NSC76724 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzofurans | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical reactions 2,3-Diphenylbenzofuran undergoes?
A1: 2,3-Diphenylbenzofuran displays a variety of reactions, with substitutions being particularly prominent. For instance, bromination generally targets the 5- position, yielding 5-bromo-2,3-diphenylbenzofuran []. This brominated derivative can further be oxidized and hydrolyzed to produce 2-hydroxy-5-bromobenzophenone []. Similarly, Vilsmeier-Haack formylation leads to the introduction of formyl groups, commonly at the 5 and 6 positions [, ].
Q2: How does the presence of substituents on the benzofuran ring influence the reactivity of 2,3-Diphenylbenzofuran?
A2: The position and nature of substituents significantly impact the reactivity of 2,3-diphenylbenzofuran. For example, the bromination of 6-methoxy-2,3-diphenylbenzofuran results in the 5-bromo derivative, while bromination of the 5-methoxy analogue leads to the 4,6-dibromo product []. These variations highlight the directing effects of the methoxy group on electrophilic aromatic substitution reactions.
Q3: Can you provide examples of how 2,3-Diphenylbenzofuran derivatives are synthesized?
A3: One common approach involves the condensation of benzoin with phenols. This method, for instance, is utilized to synthesize 7-hydroxy-2,3-diphenylbenzofuran when pyrocatchol is employed as the phenol []. Furthermore, 5-methoxy-6-amino-2,3-diphenylbenzofuran can be used as a starting material in Conrad-Limpach reactions with ethyl acetoacetate to yield complex heterocyclic systems like furoquinolines [].
Q4: What are some of the potential applications of 2,3-Diphenylbenzofuran derivatives that have been explored?
A4: Derivatives of 2,3-Diphenylbenzofuran, particularly those containing chalcone, hydrazone, and pyrazoline moieties, have shown promising antibacterial activity []. Researchers have synthesized a range of these derivatives by modifying the substituents on the core structure, exploring structure-activity relationships.
Q5: Has 2,3-Diphenylbenzofuran been explored in the context of polymer chemistry?
A5: Yes, 2,3-diphenylbenzofuran has shown potential in the development of ordered polymers. Its photocyclization reaction, starting from o-benzyloxyphenyl ketone derivatives, offers an efficient method for generating polymers with the 2,3-diphenylbenzofuran unit within the polymer backbone []. This approach holds promise for synthesizing highly conjugated polymers.
Q6: Are there any studies investigating the spectroscopic properties of 2,3-Diphenylbenzofuran and its derivatives?
A6: NMR spectroscopy has proven to be a valuable tool in understanding the structure and reactivity of 2,3-diphenylbenzofuran. Studies have utilized both single and double resonance NMR techniques to pinpoint the position of acetyl groups introduced via Friedel-Crafts reactions on the 2,3-diphenylbenzofuran scaffold []. These studies provide insights into the directing effects of substituents on electrophilic aromatic substitution reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

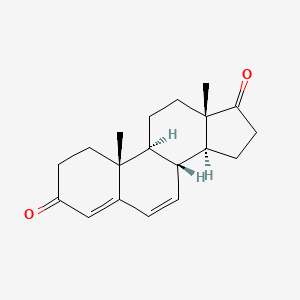
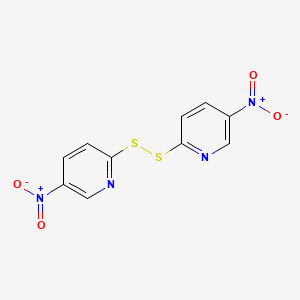
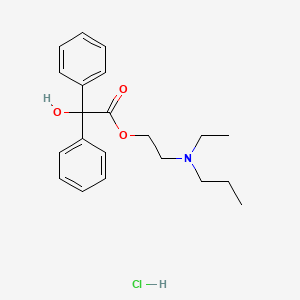
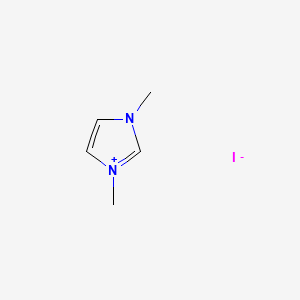
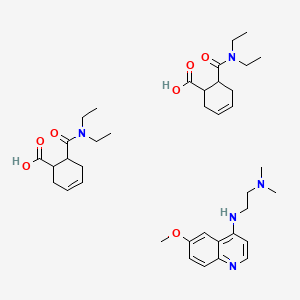
![1,3,3-Trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene](/img/structure/B1204651.png)
